molecular formula C21H20FN3O2 B5555556 2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol

2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No.: B5555556
M. Wt: 365.4 g/mol
InChI Key: RCGVIHJYJOQPSC-UHFFFAOYSA-N
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Description

2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.15395505 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Packing and Molecular Interactions

  • Study of Weak Interactions in Tetrahydroisoquinoline Derivatives
    • Research on similar tetrahydroisoquinoline derivatives, including 1-(2-fluorophenyl)-6,7-dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline, has explored their crystal packing and molecular interactions. These studies are crucial for understanding the molecular conformation and stability, which can have implications in pharmaceutical and material sciences (Choudhury, Nagarajan, & Row, 2003).

Anticancer Potential

  • Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Anticancer Agents
    • Research on structurally related compounds, particularly α-aminophosphonate derivatives with a 2-oxoquinoline structure, has shown moderate to high levels of antitumor activities against various cancer cell lines. These findings highlight the potential of similar compounds in cancer research (Fang et al., 2016).

Radiopharmaceuticals for P-Glycoprotein PET Imaging

  • Synthesis and Preclinical Evaluation of Novel Fluorine-18 Labeled Radiopharmaceuticals
    • Studies have been conducted on the synthesis and evaluation of novel fluorine-18 labeled radiopharmaceuticals for P-glycoprotein PET imaging. This includes compounds like 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole, indicating the relevance of such compounds in neuroimaging and the study of neurological diseases (Savolainen et al., 2015).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Novel Quinoline-pyrazoline-based Coumarinyl Thiazole Derivatives
    • The synthesis of novel compounds like 3-(2-(5-(2-chloroquinolin-3-yl)-3-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-6-H/halo-2H-chromen-2-ones has demonstrated significant antimicrobial activity, suggesting that related compounds could have similar applications (Ansari & Khan, 2017).

Light Shifting and Fluorescent Markers

  • Spectral Properties and Applications of New Benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones
    • New compounds in this class have shown bright fluorescence in various mediums, indicating their utility as light shifters and potential in developing fluorescent markers for biomedical applications (Galunov et al., 2003).

Properties

IUPAC Name

[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-13-20(14(2)25(23-13)17-9-7-16(22)8-10-17)21(27)24-11-15-5-3-4-6-18(15)19(26)12-24/h3-10,19,26H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGVIHJYJOQPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)N3CC(C4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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